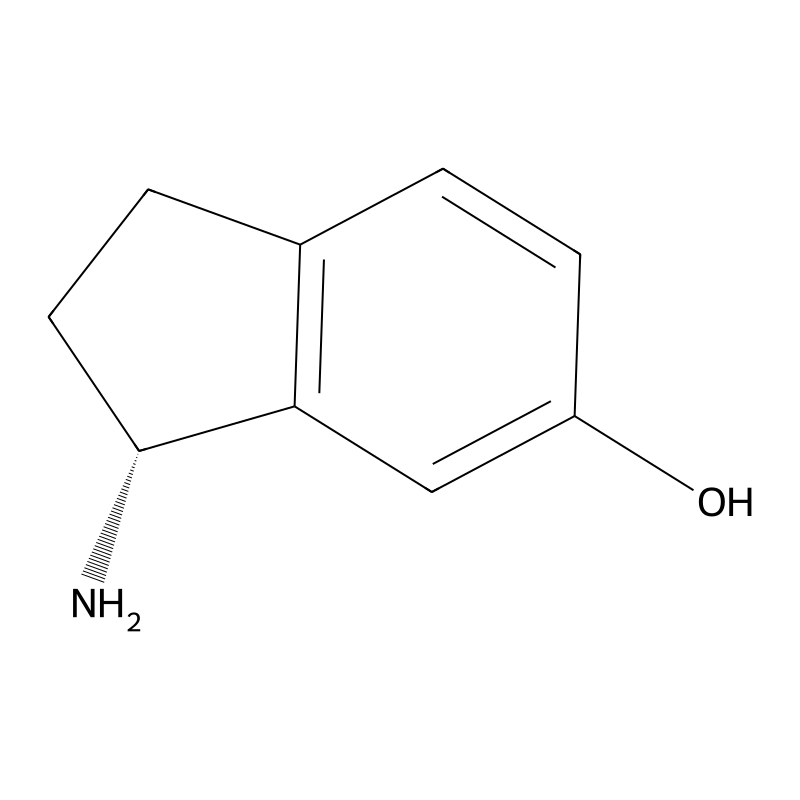

(R)-(-)-6-hydroxy-1-aminoindan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

(R)-(-)-6-hydroxy-1-aminoindan (CAS 169105-01-5) is a highly specialized chiral amino alcohol procured primarily as an essential building block for dual-action neurotherapeutics, most notably ladostigil [1]. Structurally, it features a fused bicyclic indane core with an absolute (R)-configuration at the C1 amine and a hydroxyl group at the C6 position [2]. This precise substitution pattern and stereochemistry are mandatory for synthesizing active pharmaceutical ingredients (APIs) that require both monoamine oxidase (MAO) and cholinesterase inhibitory domains. In industrial procurement, this compound is evaluated based on its enantiomeric excess (ee), regiochemical purity, and its suitability for sequential N-alkylation and O-carbamoylation reactions under cGMP manufacturing conditions [1].

Substituting (R)-(-)-6-hydroxy-1-aminoindan with its racemate, the (S)-enantiomer, or regioisomers like 7-hydroxy-1-aminoindan results in complete failure during targeted API synthesis [1]. The (R)-stereocenter is an absolute structural requirement for binding to the MAO-B enzyme pocket; thus, the (S)-enantiomer yields a pharmacologically inactive or off-target product [2]. Furthermore, substituting with the more common (R)-1-aminoindan (the precursor for rasagiline) eliminates the critical C6-hydroxyl group, making it impossible to attach the carbamate moiety required for cholinesterase inhibition [1]. Regioisomers such as 7-hydroxy-1-aminoindan undergo different intramolecular hydrogen bonding, which drastically alters their solubility, reactivity, and the 3D conformation of the resulting API, thereby destroying the intended dual-pharmacophore design [2].

Impact of Enantiomeric Purity on Downstream API Viability

In the synthesis of ladostigil-type dual inhibitors, the optical purity of the starting material directly dictates the pharmacological viability of the final API. Utilizing (R)-(-)-6-hydroxy-1-aminoindan with an enantiomeric excess (ee) of >99% ensures that the final product meets the stringent stereochemical requirements for MAO-B inhibition [1]. In contrast, using racemic (±)-6-hydroxy-1-aminoindan requires complex, late-stage chiral resolution, which reduces the maximum theoretical yield of the active (R)-enantiomer to 50% and degrades overall process efficiency [2].

| Evidence Dimension | Theoretical yield of active (R)-configured API |

| Target Compound Data | (R)-(-)-6-hydroxy-1-aminoindan (ee >99%): >95% yield conversion to active enantiomer |

| Comparator Or Baseline | Racemic (±)-6-hydroxy-1-aminoindan: <50% maximum yield after late-stage resolution |

| Quantified Difference | 45%+ increase in active API yield and elimination of downstream chiral separation |

| Conditions | Standard N-propargylation and O-carbamoylation synthetic sequence |

Procuring the pre-resolved (R)-enantiomer is economically and synthetically mandatory to avoid massive yield losses and complex late-stage chiral separations.

C6-Hydroxyl Accessibility for O-Carbamoylation

The position of the hydroxyl group on the indane ring profoundly affects its reactivity toward carbamoyl chlorides during API functionalization. (R)-(-)-6-hydroxy-1-aminoindan features an unhindered C6-hydroxyl group, allowing for highly efficient O-carbamoylation [1]. In contrast, the 7-hydroxy-1-aminoindan regioisomer exhibits strong intramolecular hydrogen bonding between the C7-hydroxyl proton and the C1-amine nitrogen (measured at a distance of 2.15 Å), which significantly reduces the nucleophilicity of the hydroxyl group and depresses functionalization yields [2].

| Evidence Dimension | Hydroxyl nucleophilicity and O-functionalization efficiency |

| Target Compound Data | (R)-6-hydroxy-1-aminoindan: Unhindered C6-OH allows for quantitative O-carbamoylation |

| Comparator Or Baseline | 7-hydroxy-1-aminoindan: Intramolecular H-bonding (2.15 Å) sterically and electronically hinders the OH group |

| Quantified Difference | Elimination of intramolecular H-bonding interference present in the 7-OH regioisomer |

| Conditions | Reaction with carbamoyl chlorides in basic media |

The specific C6 substitution is critical for efficient O-functionalization, whereas C7 substitution introduces electronic hindrance that derails the synthesis.

Solid-State Stability and Handling Requirements

Hydroxy-substituted aminoindans are prone to oxidative degradation when exposed to air and light as free bases. While (R)-(-)-6-hydroxy-1-aminoindan can be isolated as a solid free base, its long-term storage and handling in industrial settings are vastly improved when converted to a salt (e.g., hydrochloride)[1]. Compared to the non-hydroxylated (R)-1-aminoindan, which is relatively stable as a free base, the electron-rich phenol ring of the 6-hydroxy variant makes it more susceptible to discoloration and degradation, necessitating procurement in salt form or storage under inert atmosphere for cGMP applications [2].

| Evidence Dimension | Oxidative stability in ambient air |

| Target Compound Data | (R)-(-)-6-hydroxy-1-aminoindan free base: Susceptible to oxidative discoloration over time |

| Comparator Or Baseline | (R)-1-aminoindan free base: Higher oxidative stability |

| Quantified Difference | Requirement for inert storage or salt formation for the 6-hydroxy derivative |

| Conditions | Ambient storage conditions (air/light exposure) |

Procurement teams must specify salt forms (like HCl) or ensure strict inert packaging to maintain the API precursor's purity during shipping and storage.

Synthesis of Dual MAO/AChE Inhibitors

Serves as the direct, stereochemically pure precursor for ladostigil and related neuroprotective agents targeting Alzheimer's and Parkinson's diseases, where both the (R)-amine and C6-hydroxyl are essential for dual-target engagement [1].

Development of Chiral Carbamate Libraries

Utilized as a core scaffold in medicinal chemistry to generate libraries of brain-penetrant carbamates, leveraging the unhindered C6-OH for ester/carbamate linkage and the C1-amine for modulating basicity and target affinity [2].

Pharmacokinetic and Metabolite Profiling

Procured as an analytical reference standard in clinical and preclinical trials to quantify the primary active metabolite of ladostigil in plasma and cerebrospinal fluid, ensuring accurate pharmacokinetic modeling[2].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Wikipedia

Dates

Explore Compound Types